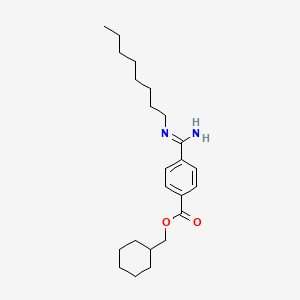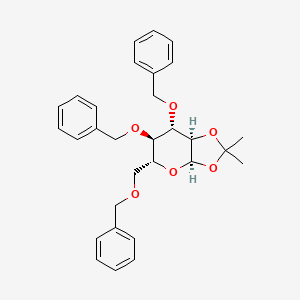
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-a-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is a complex organic compound that features benzyl and isopropylidene groups. This compound is a derivative of glucose and is often used in pharmaceutical research and development due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose typically involves the protection of hydroxyl groups in glucoseThe reaction conditions often include the use of benzyl chloride and acetone in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of benzylation and isopropylidene protection, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lactones.
Reduction: Reduction reactions can convert it into open-chain forms.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions include lactones from oxidation, open-chain derivatives from reduction, and various substituted glucopyranose derivatives from substitution reactions .
Applications De Recherche Scientifique
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is widely used in scientific research, particularly in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a building block for various organic syntheses.
Mécanisme D'action
The mechanism of action of 3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl and isopropylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated glucose derivative used in organic synthesis.
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: A similar compound with methyl and benzyl groups.
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: A deoxy derivative with similar protective groups.
Uniqueness
3,4,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucopyranose is unique due to the presence of both benzyl and isopropylidene groups, which provide distinct steric and electronic properties. These features make it particularly useful in the synthesis of complex molecules and in studying carbohydrate-related biochemical processes.
Propriétés
Formule moléculaire |
C30H34O6 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
(3aR,5R,6R,7S,7aR)-2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
InChI |
InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(32-19-23-14-8-4-9-15-23)25(34-29(28)36-30)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1 |
Clé InChI |
WUUJQVFKYUYFFK-XYPQWYOHSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C |
SMILES canonique |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


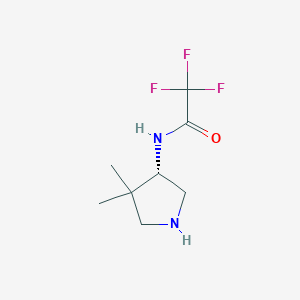

![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
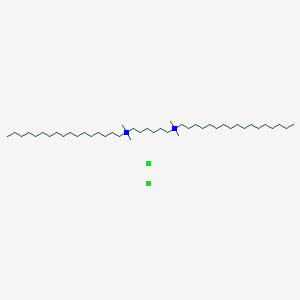


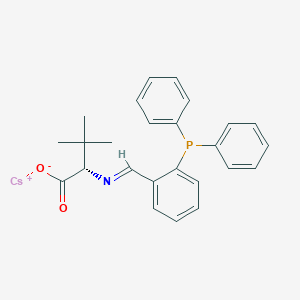
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

